molecular formula C12H12N2O2 B1404757 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole CAS No. 1427460-84-1

1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole

Cat. No.: B1404757
CAS No.: 1427460-84-1
M. Wt: 216.24 g/mol
InChI Key: FFWWQPKQMWEFPY-UHFFFAOYSA-N
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Description

1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two methyl groups and a nitro group attached to the phenyl ring, which is further connected to the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole typically involves the following steps:

    Nitration: The starting material, 2,3-dimethylphenyl, undergoes nitration to introduce the nitro group at the 6-position.

    Pyrrole Formation: The nitrated compound is then subjected to a cyclization reaction with an appropriate reagent to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under suitable conditions.

Scientific Research Applications

1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects by inhibiting or activating specific pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole can be compared with other similar compounds such as:

    1-(2,3-dimethylphenyl)-1H-pyrrole: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(2,3-dimethyl-4-nitrophenyl)-1H-pyrrole: The position of the nitro group is different, which can influence the compound’s properties.

    1-(2,3-dimethyl-5-nitrophenyl)-1H-pyrrole: Another positional isomer with potentially distinct chemical and biological characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique reactivity and applications in various fields.

Properties

IUPAC Name

1-(2,3-dimethyl-6-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-5-6-11(14(15)16)12(10(9)2)13-7-3-4-8-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWWQPKQMWEFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N2C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262065
Record name 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-84-1
Record name 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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